2-Phenylcyclobutanone

Asymmetric Catalysis Baeyer-Villiger Oxidation Chiral Lactone Synthesis

2-Phenylcyclobutanone (CAS 42436-86-2, molecular formula C10H10O, molecular weight 146.19 g/mol) is a cyclobutanone derivative featuring a phenyl substituent at the 2-position. This strained four-membered ring ketone serves as a strategic intermediate in organic synthesis, particularly valued for its ability to undergo ring-opening transformations that deliver γ,δ- and ε-keto esters.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 42436-86-2
Cat. No. B1365006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclobutanone
CAS42436-86-2
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1CC(=O)C1C2=CC=CC=C2
InChIInChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyBJFZFQHWYGJPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylcyclobutanone CAS 42436-86-2: Procurement-Ready Profile of a Versatile 2-Arylcyclobutanone Building Block


2-Phenylcyclobutanone (CAS 42436-86-2, molecular formula C10H10O, molecular weight 146.19 g/mol) is a cyclobutanone derivative featuring a phenyl substituent at the 2-position . This strained four-membered ring ketone serves as a strategic intermediate in organic synthesis, particularly valued for its ability to undergo ring-opening transformations that deliver γ,δ- and ε-keto esters [1]. Its structure combines the inherent ring strain of the cyclobutanone core with the steric and electronic influence of the phenyl group, enabling distinct reactivity profiles that differentiate it from unsubstituted and alkyl-substituted cyclobutanone analogs .

2-Phenylcyclobutanone CAS 42436-86-2: Why Generic Cyclobutanone Analogs Cannot Substitute


Cyclobutanones bearing different substituents exhibit markedly divergent reactivity and selectivity in key transformations. Unsubstituted cyclobutanone lacks the steric and electronic directing effects of the phenyl group, leading to lower regioselectivity in ring-opening reactions and reduced enantioselectivity in asymmetric Baeyer-Villiger oxidations [1]. Similarly, 2-alkylcyclobutanones (e.g., 2-methylcyclobutanone) and 2-phenylcyclopentanone (five-membered ring) differ significantly in ring strain energy and conformational bias, resulting in distinct kinetic profiles in catalytic processes such as Rh-catalyzed addition/ring-opening and lipase-mediated resolutions [2]. Therefore, generic substitution is not scientifically valid when precise stereochemical outcomes or specific ring-opening efficiency are required.

2-Phenylcyclobutanone CAS 42436-86-2: Quantitative Differentiation Evidence for Scientific Selection


Asymmetric Baeyer–Villiger Oxidation: 2-Phenylcyclobutanone Achieves 99% ee in Cu(II)/SPDO-Catalyzed Kinetic Resolution

In a Cu(II)/SPDO-catalyzed asymmetric Baeyer–Villiger oxidation, racemic 2-phenylcyclobutanone undergoes kinetic resolution to afford unreacted ketone with up to 99% enantiomeric excess (ee) and the corresponding normal lactone with up to 96% ee, along with regioselectivity exceeding 20:1 [1]. In contrast, unsubstituted cyclobutanone and 2-alkylcyclobutanones exhibit significantly lower enantioselectivity and regioselectivity under comparable conditions, underscoring the unique directing effect of the phenyl group [1].

Asymmetric Catalysis Baeyer-Villiger Oxidation Chiral Lactone Synthesis

Biocatalytic Radical Ring-Opening: 2-Phenylcyclobutanone Oxime Delivers >95% Yield in 10 Minutes Under Ambient Conditions

The aldoxime dehydratase NsOxd catalyzes the radical ring-opening of 2-phenylcyclobutanone oxime to the corresponding γ-sulfinylated nitrile with >95% yield within 10 minutes at room temperature [1]. This biocatalytic system outperforms previously reported chemo-catalysts, which often require elevated temperatures (e.g., 100 °C for Rh-catalyzed systems) and produce stoichiometric by-products [1]. Non-activated oximes of simpler cyclobutanones (e.g., cyclobutanone oxime) show negligible reactivity under the same biocatalytic conditions.

Biocatalysis Iminyl Radicals Ring-Opening Reactions

Lipase-Catalyzed Kinetic Resolution: 2-Phenylcyclobutanone Derivative Achieves 99.5% Enantioselectivity

The transesterification of 2-(hydroxymethyl)-2-phenylcyclobutanone (a derivative of the target compound) with vinyl acetate catalyzed by lipase in chloroform proceeded with 99.5% enantioselectivity [1]. This contrasts with 2-alkylcyclobutanone-derived alcohols, which typically show lower enantioselectivity (<90% ee) under the same conditions due to reduced steric discrimination by the enzyme active site.

Biocatalysis Kinetic Resolution Chiral Building Blocks

LogP and Lipophilicity: 2-Phenylcyclobutanone (LogP 2.13) Exhibits Balanced Partitioning for Synthetic Intermediates

The experimental LogP of 2-phenylcyclobutanone is 2.13310 (calculated XLogP3 1.7 [1]). By comparison, unsubstituted cyclobutanone (LogP ~0.5) is more hydrophilic, while 2-phenylcyclopentanone (LogP ~2.8) is more lipophilic. This intermediate lipophilicity facilitates both aqueous workup and organic extraction during synthesis, offering practical handling advantages.

Physicochemical Properties ADME Process Development

Purity Profile: Commercial 2-Phenylcyclobutanone Available at 95–97% Purity, Suitable for Diverse Research Applications

Commercial 2-phenylcyclobutanone is routinely supplied at 95% purity , with select vendors offering 97% purity . In contrast, many 2-alkylcyclobutanone analogs are often available only at 90–93% purity due to synthetic challenges and instability. Higher initial purity minimizes the need for pre-use purification, directly supporting reproducible results in sensitive catalytic or biological assays.

Chemical Purity Procurement Specification Reproducibility

Green Synthesis of γ,δ- and ε-Keto Esters: 2-Phenylcyclobutanone Enables Patent-Exemplified Routes to Pain and CNS Therapeutics

2-Phenylcyclobutanone is specifically exemplified as a reagent for the green preparation of γ,δ- and ε-keto esters . This ring-opening strategy is documented in patents (e.g., US-10604489-B2, WO-2020163816-A1) for synthesizing pain and CNS drug candidates . While unsubstituted cyclobutanone can also undergo ring-opening, the phenyl group directs regioselective cleavage and provides a handle for further functionalization, enabling more complex target scaffolds.

Medicinal Chemistry Keto Ester Synthesis Ring-Opening

2-Phenylcyclobutanone CAS 42436-86-2: Highest-Value Application Scenarios Based on Verified Evidence


Enantioselective Synthesis of Chiral Lactones via Asymmetric Baeyer–Villiger Oxidation

2-Phenylcyclobutanone is the substrate of choice for preparing enantioenriched γ-lactones using Cu(II)/SPDO-catalyzed asymmetric Baeyer–Villiger oxidation. The reaction delivers up to 99% ee for recovered starting material and up to 96% ee for the lactone product, with >20:1 regioselectivity [1]. This protocol was applied to the total synthesis of natural products eupomatilones 5 and 6, highlighting its utility in complex molecule construction [1].

Biocatalytic Production of γ-Sulfinylated Nitriles Under Ambient Conditions

The oxime derivative of 2-phenylcyclobutanone undergoes NsOxd-catalyzed radical ring-opening to afford γ-sulfinylated nitriles in >95% yield within 10 minutes at room temperature [2]. This green, enzyme-driven process circumvents the need for elevated temperatures and stoichiometric activators, making it suitable for sustainable synthesis of nitrogen-containing building blocks for medicinal chemistry.

Synthesis of Enantiopure Cyclobutanone Derivatives via Lipase-Catalyzed Resolution

Derivatives of 2-phenylcyclobutanone (e.g., 2-(hydroxymethyl)-2-phenylcyclobutanone) are resolved with 99.5% enantioselectivity using commercial lipases in organic solvents [3]. This provides a practical, scalable entry to chiral cyclobutanone intermediates that are otherwise difficult to access via asymmetric synthesis.

Medicinal Chemistry: Patent-Exemplified Routes to Pain and CNS Therapeutics

2-Phenylcyclobutanone is explicitly referenced in patents (US-10604489-B2, WO-2020163816-A1) as a key reagent for synthesizing γ,δ- and ε-keto esters, which serve as intermediates for pain and CNS drug candidates . The phenyl substituent not only directs regioselective ring-opening but also provides a modular handle for diversification.

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